1-(5-Chloro-2-methoxypyridin-3-yl)ethanol
Description
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
InChI Key |
SOXCLMYEBPGECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol typically proceeds via:
- Functionalization of a pyridine precursor to introduce chloro and methoxy groups at the 5- and 2-positions, respectively.
- Introduction of an ethanolic side chain at the 3-position of the pyridine ring, often via nucleophilic addition or reduction steps.
This approach ensures regioselectivity and preserves the integrity of sensitive substituents.
Preparation via Pyridine Ethanol Derivative Formation
A key method involves the reaction of substituted pyridines with aldehydes or ketones under controlled conditions to form the ethanol side chain:
Example Reaction Conditions : In a stainless steel autoclave, a substituted pyridine (e.g., 3-methylpyridine) is reacted with acetaldehyde in the presence of a base such as triethylamine at elevated temperatures (around 140 °C) for approximately 2 hours. This facilitates the formation of the pyridine ethanol derivative with high selectivity and yield.
Process Details : After reaction completion, volatile components like acetaldehyde and amine bases are removed under reduced pressure and mild heat. The product concentrate is then analyzed by ^1H-NMR to confirm the structure and purity.
Yield and Selectivity : Reported yields are high, typically above 85%, with selectivity around 90-95%. For example, 1-(pyridin-3-yl)propan-2-ol was obtained with 91% yield and 95% selectivity.
Recovery : Unreacted pyridine starting materials can be efficiently recovered (>98%), enhancing process economics and sustainability.
This method can be adapted to substituted pyridines such as 5-chloro-2-methoxypyridine by choosing appropriate starting materials and reaction conditions.
Reductive Amination and Reduction Routes
Another common synthetic route involves reductive amination or reduction of pyridine aldehydes:
Starting Material : 5-Chloro-2-methoxypyridine-3-carbaldehyde is reacted with an amine source or directly reduced.
Reducing Agents : Sodium borohydride or lithium aluminum hydride are typically employed to reduce the intermediate imine or aldehyde to the corresponding amino alcohol or ethanol derivative.
Reaction Conditions : These reductions are carried out in solvents such as ethanol or tetrahydrofuran under controlled temperature to avoid over-reduction or side reactions.
Industrial Considerations : In industrial scale synthesis, multi-step sequences may include chlorination of the pyridine ring, methoxylation, and subsequent amination or reduction steps optimized for yield and purity.
Representative Data Table of Preparation Conditions and Outcomes
*Yield range depends on specific reaction optimization.
Research Findings and Optimization Notes
The use of bases such as triethylamine or dimethylethylamine in the aldehyde condensation step significantly improves selectivity and yield by facilitating nucleophilic addition and subsequent dehydration steps.
Microwave-assisted heating can accelerate reactions such as amide formation and reduction, reducing reaction times from hours to minutes while maintaining high yields.
Careful control of temperature and pressure during volatile component removal ensures product stability and prevents decomposition.
Recovery and reuse of unreacted pyridine derivatives are crucial for cost-effective and environmentally friendly production.
The substitution pattern on the pyridine ring (chloro at 5-position, methoxy at 2-position) requires mild reaction conditions to avoid displacement or degradation of these groups during synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 5-Chloro-2-methoxypyridine-3-carbaldehyde or 5-chloro-2-methoxypyridine-3-carboxylic acid.
Reduction: 1-(5-Chloro-2-methoxypyridin-3-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research
Synthesis Intermediate
1-(5-Chloro-2-methoxypyridin-3-yl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions to create derivatives with specific properties tailored for research or industrial applications. The presence of functional groups such as chloro and methoxy allows for diverse chemical modifications, making it a versatile building block in organic chemistry.
Biological Applications
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies are ongoing to evaluate its effectiveness against various pathogens, which may lead to the development of new antimicrobial agents .
Pharmacological Investigations
The compound is being investigated for its role in drug development, particularly in designing novel therapeutic agents. Its structural features suggest that it may interact with specific biological targets, such as enzymes or receptors, thereby influencing various biochemical pathways .
Agricultural Applications
Agrochemical Development
In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its properties may contribute to the development of effective pesticides or herbicides aimed at protecting crops from pests and diseases .
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor in creating new compounds with enhanced biological activity. The derivatives were tested for their efficacy against resistant strains of bacteria, showing promising results that warrant further investigation .
Case Study 2: Antifungal Activity
In another study, the antifungal properties of this compound were evaluated against common fungal pathogens. The results indicated significant inhibitory effects, suggesting potential applications in developing antifungal treatments for agricultural use .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Research | Intermediate for synthesizing complex organic molecules; versatile building block in reactions. |
| Biological Applications | Potential antimicrobial and antifungal activities; investigated for drug development. |
| Agricultural Use | Formulation of agrochemicals; potential use in pesticides and herbicides. |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
(a) 1-(5-Chloro-2-methoxypyridin-3-yl)methanol
- Molecular Formula: C₇H₈ClNO₂
- Molecular Weight : 173.60 g/mol
- Key Difference: Replaces the ethanol group with methanol.
- Impact: Reduced molecular weight and shorter carbon chain decrease lipophilicity (logP ~0.5 vs. ~1.2 for the ethanol analog). The ethanol derivative’s extended alkyl chain may enhance membrane permeability in biological systems .
(b) 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- Molecular Formula: C₇H₅BrClNO
- Molecular Weight : 234.48 g/mol
- Key Difference : Substitutes the hydroxyl group with a ketone and bromine replaces chlorine.
- Impact : The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). Bromine’s larger atomic radius enhances steric hindrance and alters π-stacking interactions in drug-receptor binding .
Substituent Position Variations
(a) [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Key Difference : Methoxy at position 2 replaced with propan-2-yloxy at position 4.
- Impact : The bulky isopropoxy group at position 6 reduces solubility in polar solvents (e.g., water solubility <1 mg/mL vs. ~5 mg/mL for the target compound) and may hinder metabolic oxidation .
(b) 1-(6-Methoxypyridin-3-yl)ethanol
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- Impact : The absence of chlorine reduces electron-withdrawing effects, increasing the pyridine ring’s basicity (pKa ~3.5 vs. ~2.8 for the chloro analog). Positional isomerism of methoxy alters resonance stabilization .
Structural Analogues with Heterocyclic Modifications
(a) [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
- Molecular Formula: C₁₄H₁₃ClNO₂
- Molecular Weight : 270.71 g/mol
- Key Difference : Incorporates a phenylethoxy group at position 5.
- However, it raises toxicity concerns due to metabolic stability issues .
(b) 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea
- Molecular Formula : C₁₇H₁₆ClN₅O₂S
- Molecular Weight : 389.9 g/mol
- Key Difference : Urea-linked thiazolo-pyridine moiety.
- Impact : The urea group enables hydrogen bonding with biological targets (e.g., ATP-binding pockets), making it a candidate for anticancer agents. The thiazole ring introduces sulfur-based metabolic pathways .
Biological Activity
Chemical Structure and Properties
The molecular formula of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol is . The presence of both chloro and methoxy groups enhances its versatility in chemical applications. The compound's structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₀ClNO |
| Functional Groups | Chloro, Methoxy, Ethanol |
| Pyridine Ring | Substituted at positions 2 and 5 |
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, several related studies provide insights into its potential effects:
- Antimicrobial Activity : Compounds with similar pyridine structures often exhibit antimicrobial properties. For instance, derivatives of pyridine have shown significant antibacterial activity against various pathogens such as E. coli and Staphylococcus aureus . The presence of chlorine and methoxy groups may enhance these effects through increased lipophilicity and interaction with microbial membranes.
- Anticancer Potential : Pyridine derivatives have been explored for their anticancer properties. A study on related compounds indicated that modifications in the pyridine structure could lead to enhanced growth inhibition in cancer cell lines . The specific mechanisms often involve the disruption of cell cycle progression or induction of apoptosis.
Case Studies and Research Findings
- Inhibition Studies : Research on similar compounds has indicated that structural modifications can significantly affect biological activity. For example, a study demonstrated that the introduction of a methoxy group in pyridine derivatives increased their potency against certain cancer cell lines . This suggests that this compound might exhibit similar enhancements in biological activity due to its methoxy substitution.
- PDE10A Inhibition : A related study focused on the inhibition of phosphodiesterase enzymes, which play a crucial role in various biological processes. Compounds structurally similar to this compound were evaluated for their binding affinity to PDE10A, demonstrating that modifications could lead to significant improvements in binding and efficacy .
Future Directions for Research
Given the potential biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with biological targets could provide insights into its therapeutic applications.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and bioavailability of this compound will be essential for understanding its potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
